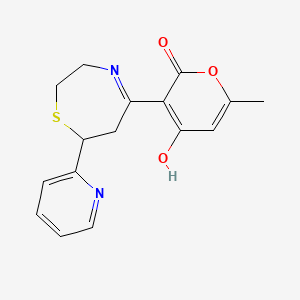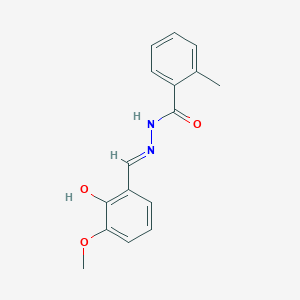![molecular formula C20H21ClN2O4S B6025879 2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide](/img/structure/B6025879.png)
2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a chloro substituent and a cyclohexanecarbonylsulfamoyl group attached to the phenyl ring
Preparation Methods
The synthesis of 2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzamide and cyclohexanecarbonyl chloride.
Formation of Intermediate: The 4-aminobenzamide is reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-(cyclohexanecarbonylamino)benzamide.
Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide can be compared with other benzamide derivatives, such as:
- 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
- 2-chloro-N-(4-(dimethylamino)phenyl)benzamide
- 2-chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide
These compounds share a similar benzamide core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique cyclohexanecarbonylsulfamoyl group in this compound distinguishes it from other benzamide derivatives and may confer specific advantages in terms of stability, solubility, and biological activity.
Properties
IUPAC Name |
2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c21-18-9-5-4-8-17(18)20(25)22-15-10-12-16(13-11-15)28(26,27)23-19(24)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSCXFHXOAGMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one](/img/structure/B6025798.png)
![4-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6025802.png)
![methyl 4-({3-[3-(4-morpholinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B6025804.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6025823.png)
![1-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide](/img/structure/B6025829.png)
![(4-{[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B6025830.png)
![7-(2,3-difluorobenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6025839.png)

![2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]propanamide](/img/structure/B6025865.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6025877.png)
![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6025878.png)
![1-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6025881.png)
![6-ethyl-2-methyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B6025884.png)

